molecular formula C16H18N2O3 B2354260 N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide CAS No. 2034205-32-6

N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide

Cat. No.: B2354260
CAS No.: 2034205-32-6
M. Wt: 286.331
InChI Key: POBDHUOYFLZYJW-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. This compound has garnered attention due to its potential biological activity and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide typically involves the following steps:

    Formation of Isochroman-3-ylmethyl Intermediate: The starting material, isochroman, undergoes a series of reactions to introduce the isochroman-3-ylmethyl group.

    Formation of Isoxazole Ring: The isochroman-3-ylmethyl intermediate is then reacted with appropriate reagents to form the isoxazole ring.

    Introduction of Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to maintain optimal reaction conditions.

    Purification Techniques: Advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces.

    Inhibiting Enzymes: Inhibiting the activity of certain enzymes involved in disease processes.

    Modulating Signaling Pathways: Affecting intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide can be compared with other similar compounds, such as:

    N-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide: A similar compound with a different substitution pattern on the isoxazole ring.

    N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide: Another compound with a benzamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which may differ from other similar compounds.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-7-15(17-21-11)16(19)18(2)9-14-8-12-5-3-4-6-13(12)10-20-14/h3-7,14H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBDHUOYFLZYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(C)CC2CC3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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